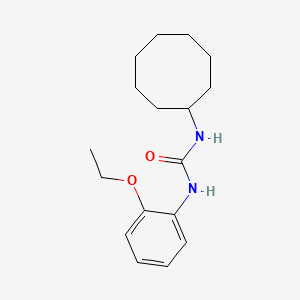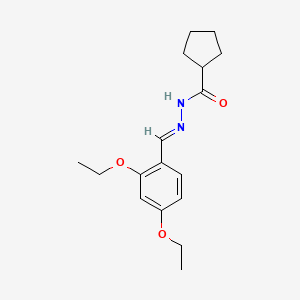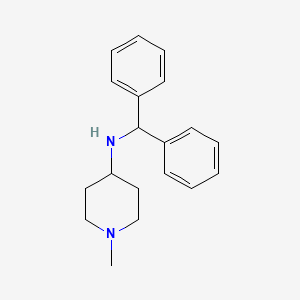![molecular formula C19H26N4O2 B5195882 6-(cyclopentylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide](/img/structure/B5195882.png)
6-(cyclopentylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(cyclopentylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide, also known as CP-724714, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) and has been studied for its potential use in cancer treatment.
Mechanism of Action
6-(cyclopentylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to a decrease in tumor growth and an increase in apoptosis.
Biochemical and Physiological Effects:
6-(cyclopentylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including non-small cell lung cancer, breast cancer, and pancreatic cancer. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Advantages and Limitations for Lab Experiments
One advantage of 6-(cyclopentylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide is its specificity for EGFR, which allows for targeted inhibition of cancer cells while minimizing off-target effects. However, a limitation is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
For 6-(cyclopentylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide research include exploring its efficacy in combination with other cancer therapies, identifying biomarkers that predict response to treatment, and developing more potent and soluble analogs of the compound. Additionally, further studies are needed to determine the optimal dosing and administration schedule for 6-(cyclopentylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide in clinical settings.
In conclusion, 6-(cyclopentylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide is a promising small molecule inhibitor that targets the EGFR signaling pathway and has potential for use in cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed, along with future directions for research.
Synthesis Methods
6-(cyclopentylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide can be synthesized through a multi-step process starting with the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with 1,3-diaminopropane to form 3-(3,5-dimethyl-4-isoxazolyl)propylamine. The resulting compound is then reacted with nicotinoyl chloride to form the final product, 6-(cyclopentylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide.
Scientific Research Applications
6-(cyclopentylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide has been studied for its potential use in cancer treatment, specifically in the inhibition of EGFR signaling pathways. EGFR is overexpressed in many types of cancer, and its inhibition has been shown to reduce tumor growth and increase survival rates in preclinical studies.
properties
IUPAC Name |
6-(cyclopentylamino)-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-13-17(14(2)25-23-13)8-5-11-20-19(24)15-9-10-18(21-12-15)22-16-6-3-4-7-16/h9-10,12,16H,3-8,11H2,1-2H3,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVMMSOGCMRSBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCCNC(=O)C2=CN=C(C=C2)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[bis(5-ethyl-2-furyl)methyl]-6-nitro-1,3-benzodioxole](/img/structure/B5195804.png)


![3-[(4,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)methyl]-1-methylpyridinium iodide](/img/structure/B5195834.png)
![2-(2-chloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5195836.png)

![1-[7-(4-bromophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl]ethanone](/img/structure/B5195846.png)
![2-imino-5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5195850.png)
![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-2,5-dimethoxybenzenesulfonamide](/img/structure/B5195857.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine](/img/structure/B5195874.png)
![N-(4-fluorobenzyl)-3-{1-[(2,2,2-trifluoroethyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5195881.png)
![1-(4-chlorobenzyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5195887.png)
![1-[3-(2-isopropyl-5-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5195891.png)
![2-[(4-iodobenzyl)thio]-5-(4-methoxybenzyl)-1,3,4-oxadiazole](/img/structure/B5195898.png)